Cas no 1864897-67-5 (2-Hydroxy-N-(pyridin-4-yl)butanamide)

2-Hydroxy-N-(pyridin-4-yl)butanamide is a synthetic organic compound featuring a hydroxyl group and a pyridinyl amide moiety. Its structure combines a butanamide backbone with a pyridine substituent, making it a versatile intermediate in pharmaceutical and agrochemical research. The presence of both hydroxyl and amide functional groups enhances its reactivity, enabling applications in peptide coupling and heterocyclic synthesis. Its pyridine ring contributes to potential coordination properties, useful in catalysis or metal-organic frameworks. The compound’s balanced polarity and moderate solubility in organic solvents facilitate its use in diverse synthetic pathways. Its well-defined structure ensures reproducibility in research applications.
2-Hydroxy-N-(pyridin-4-yl)butanamide structure
1864897-67-5 structure
Product name:2-Hydroxy-N-(pyridin-4-yl)butanamide
CAS No:1864897-67-5
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD29980332
CID:4557962
PubChem ID:126991882

2-Hydroxy-N-(pyridin-4-yl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-N-(pyridin-4-yl)butanamide
    • Fampridine Impurity 3
    • 2-hydroxy-N-pyridin-4-ylbutanamide
    • SY278570
    • 1864897-67-5
    • MFCD29980332
    • 2-Hydroxy-N-(4-pyridyl)butanamide
    • MDL: MFCD29980332
    • Inchi: 1S/C9H12N2O2/c1-2-8(12)9(13)11-7-3-5-10-6-4-7/h3-6,8,12H,2H2,1H3,(H,10,11,13)
    • InChI Key: DVVYEIKENQNJCB-UHFFFAOYSA-N
    • SMILES: OC(C(NC1C=CN=CC=1)=O)CC

Computed Properties

  • Exact Mass: 180.089877630 g/mol
  • Monoisotopic Mass: 180.089877630 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Molecular Weight: 180.20
  • Topological Polar Surface Area: 62.2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 408.3±25.0 °C at 760 mmHg
  • Flash Point: 200.7±23.2 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-Hydroxy-N-(pyridin-4-yl)butanamide Security Information

2-Hydroxy-N-(pyridin-4-yl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H953495-100mg
2-Hydroxy-N-(pyridin-4-yl)butanamide
1864897-67-5
100mg
$ 1694.00 2023-09-07
TRC
H953495-25mg
2-Hydroxy-N-(pyridin-4-yl)butanamide
1864897-67-5
25mg
$ 477.00 2023-09-07
eNovation Chemicals LLC
Y1191262-1g
2-Hydroxy-N-(4-pyridyl)butanamide
1864897-67-5 95%
1g
$1090 2024-07-19
TRC
H953495-10mg
2-Hydroxy-N-(pyridin-4-yl)butanamide
1864897-67-5
10mg
$ 224.00 2023-09-07
A2B Chem LLC
AX37087-20mg
2-Hydroxy-N-(pyridin-4-yl)butanamide
1864897-67-5 > 95%
20mg
$1098.00 2024-04-20
Chemenu
CM328637-25g
2-hydroxy-N-pyridin-4-ylbutanamide
1864897-67-5 95%+
25g
$11040 2021-08-18
Chemenu
CM328637-25g
2-hydroxy-N-pyridin-4-ylbutanamide
1864897-67-5 95%+
25g
$11040 2022-06-12
eNovation Chemicals LLC
Y1191262-1g
2-Hydroxy-N-(4-pyridyl)butanamide
1864897-67-5 95%
1g
$1090 2025-02-21
eNovation Chemicals LLC
Y1191262-1g
2-Hydroxy-N-(4-pyridyl)butanamide
1864897-67-5 95%
1g
$1090 2025-02-26

Additional information on 2-Hydroxy-N-(pyridin-4-yl)butanamide

Comprehensive Overview of 2-Hydroxy-N-(pyridin-4-yl)butanamide (CAS No. 1864897-67-5): Properties, Applications, and Research Insights

2-Hydroxy-N-(pyridin-4-yl)butanamide, identified by its CAS number 1864897-67-5, is a specialized organic compound garnering significant attention in pharmaceutical and biochemical research. This molecule integrates a pyridine ring with a hydroxybutanamide moiety, creating a unique scaffold for drug discovery and material science applications. Its structural versatility and potential bioactivity make it a subject of growing interest among researchers exploring novel small-molecule therapeutics and enzyme modulators.

Recent studies highlight the compound's relevance in addressing contemporary challenges like targeted drug delivery and metabolic pathway regulation. With increasing searches for "pyridine-based bioactive compounds" and "hydroxyamide derivatives in medicine," this molecule aligns with current trends in precision medicine development. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl) sites enhances its potential as a protein-binding agent, a feature frequently investigated in computational chemistry studies.

From a synthetic chemistry perspective, 1864897-67-5 demonstrates remarkable stability under physiological conditions while maintaining sufficient reactivity for further derivatization. This balance makes it valuable for creating structure-activity relationship (SAR) libraries, particularly in kinase inhibitor research where heterocyclic amides play crucial roles. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples, meeting stringent requirements for biomedical research applications.

The compound's physicochemical properties—including moderate water solubility (≈15 mg/mL at pH 7.4) and logP value of 1.2—suggest favorable bioavailability characteristics. These metrics are particularly relevant given rising industry interest in "orally bioavailable small molecules" and "fragment-based drug design." Researchers have noted its potential as a molecular probe for studying cellular signaling pathways, especially those involving nicotinamide metabolism due to its structural similarity to vitamin B3 derivatives.

Emerging applications in agrochemical science demonstrate the compound's versatility beyond human health. Its pyridinyl-hydroxamate structure shows promise in developing eco-friendly plant growth regulators, aligning with global demands for sustainable agriculture solutions. Patent analyses reveal growing intellectual property activity around related structures, particularly for crop protection formulations and soil nutrient enhancers.

Quality control protocols for CAS 1864897-67-5 emphasize rigorous spectroscopic characterization and chromatographic purity verification. These standards address increasing regulatory scrutiny on research compound traceability—a hot topic in laboratory compliance discussions. Storage recommendations typically suggest anhydrous conditions at -20°C to preserve the compound's chemical integrity over extended periods.

Future research directions may explore its chemoenzymatic synthesis to improve green chemistry metrics, responding to pharmaceutical industry priorities for sustainable manufacturing. The compound's structure-property relationships also warrant deeper investigation through quantitative structure-activity relationship (QSAR) modeling, particularly for central nervous system targets where similar N-heterocyclic carboxamides show activity.

As analytical technologies advance, 2-Hydroxy-N-(pyridin-4-yl)butanamide serves as an excellent candidate for high-throughput screening platforms. Its balanced molecular weight (194.2 g/mol) and rotatable bond count (3) fall within optimal ranges for lead compound development, explaining its inclusion in several commercial drug discovery libraries. These characteristics position it as a valuable tool for addressing modern medicinal chemistry challenges while meeting evolving research chemical standards.

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